molecular formula C9H10O2 B096243 Hydrocinnamic-2,2-D2 acid CAS No. 19136-97-1

Hydrocinnamic-2,2-D2 acid

Cat. No. B096243
CAS RN: 19136-97-1
M. Wt: 152.19 g/mol
InChI Key: XMIIGOLPHOKFCH-RJSZUWSASA-N
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Patent
US04343893

Procedure details

A mixture of 100 g (0.667 mol) of hydrocinnamic acid, 120 g (0.674 mol) of N-bromosuccinimide, and 1.8 g of benzoyl peroxide (BPO) in 900 ml of CCl4 was heated at reflux for 20 hr under nitrogen. After cooling to room temperature the reaction mixture was filtered. The filtrate when stripped to dryness yielded only a small amount of additional material which was combined with the original solid and the whole was slurried for 2 hr with warm water to dissolve the succinimide. The slurry was filtered and rinsed with water again and oven dried at 50° C. overnight to 120.8 g (79%) of material which is pure enough for the next step. Material recrystallized from toluene melts 138.5°-140.0° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:11])(=[O:10])[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Br:12]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C1(=O)NC(=O)CC1>C(Cl)(Cl)(Cl)Cl.O>[Br:12][CH:3]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1)[CH2:2][C:1]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(CCC1=CC=CC=C1)(=O)O
Name
Quantity
120 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
900 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(N1)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hr under nitrogen
Duration
20 h
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
yielded only a small amount of additional material which
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
rinsed with water again
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
oven dried at 50° C. overnight to 120.8 g (79%) of material which
CUSTOM
Type
CUSTOM
Details
Material recrystallized from toluene melts 138.5°-140.0° C.

Outcomes

Product
Name
Type
Smiles
BrC(CC(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.